molecular formula C9H13ClN4 B3121752 [3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride CAS No. 2928-72-5

[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride

Cat. No.: B3121752
CAS No.: 2928-72-5
M. Wt: 212.68
InChI Key: BAJORFFIOVURIA-UHFFFAOYSA-N
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Description

[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride is a chemical compound that features a benzotriazole moiety linked to a propylamine chain, forming a hydrochloride salt. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. The benzotriazole fragment is particularly valued for its unique physicochemical properties, which make it an excellent leaving group and a stabilizing agent for radicals and anions .

Preparation Methods

The synthesis of [3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride typically involves the reaction of 1H-benzotriazole with 3-chloropropylamine hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the carbon of the 3-chloropropylamine, displacing the chloride ion. The resulting product is then purified and converted into its hydrochloride salt form .

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where it acts as a leaving group. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted benzotriazole compounds .

Scientific Research Applications

[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride involves its interaction with molecular targets through its benzotriazole moiety. The benzotriazole fragment can form stable complexes with metal ions, act as a radical stabilizer, and participate in hydrogen bonding and π-π stacking interactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar compounds to [3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride include other benzotriazole derivatives such as:

    1H-Benzotriazole: A simpler benzotriazole compound used as a corrosion inhibitor and in organic synthesis.

    2-(1H-Benzotriazol-1-yl)ethanol: A benzotriazole derivative with applications in material science and as a stabilizer.

    4-(1H-Benzotriazol-1-yl)butylamine: A longer-chain analog with similar applications in organic synthesis and material science.

The uniqueness of this compound lies in its specific propylamine linkage, which imparts distinct physicochemical properties and reactivity compared to other benzotriazole derivatives .

Properties

IUPAC Name

3-(benzotriazol-1-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c10-6-3-7-13-9-5-2-1-4-8(9)11-12-13;/h1-2,4-5H,3,6-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJORFFIOVURIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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